MmpL3-IN-1

Description

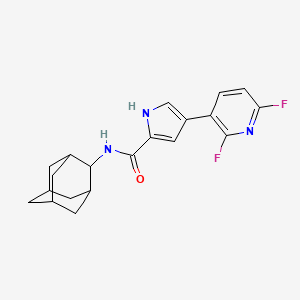

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21F2N3O |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(2-adamantyl)-4-(2,6-difluoro-3-pyridinyl)-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C20H21F2N3O/c21-17-2-1-15(19(22)24-17)14-8-16(23-9-14)20(26)25-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8-13,18,23H,3-7H2,(H,25,26) |

InChI Key |

DWGDVELBEXGGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CN4)C5=C(N=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

MmpL3-IN-1 Target Engagement with MmpL3 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of inhibitors with the Mycobacterium tuberculosis MmpL3 protein, a critical transporter for mycolic acid biosynthesis and a promising target for novel anti-tuberculosis drugs. While specific data for a compound designated "MmpL3-IN-1" is not publicly available, this document will focus on the well-characterized MmpL3 inhibitors SQ109, AU1235, NITD-349, and BM212 as representative examples to illustrate the principles of target engagement.

Introduction to MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis. It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters.[1] MmpL3 plays a crucial role in the biogenesis of the mycobacterial cell wall, which is characterized by a unique and impermeable outer membrane rich in mycolic acids.

The primary function of MmpL3 is to transport trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[1] In the periplasm, TMM is utilized for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are essential components of the mycobacterial outer membrane.[1] The transport activity of MmpL3 is dependent on the proton motive force (PMF).[2]

Due to its essentiality for mycobacterial viability and its absence in mammals, MmpL3 has emerged as a highly attractive target for the development of new anti-tuberculosis drugs. Several classes of MmpL3 inhibitors have been identified, and they act by disrupting the transport of TMM, leading to the accumulation of TMM in the cytoplasm and ultimately inhibiting cell wall biosynthesis and causing bacterial death.[2]

Quantitative Data on MmpL3 Inhibitor Target Engagement

The following tables summarize the quantitative data for the interaction of representative inhibitors with the MmpL3 protein. This data is crucial for understanding the potency and binding characteristics of these compounds.

Table 1: Binding Affinity of MmpL3 Inhibitors

| Compound | Assay Method | Target Organism/Protein | Dissociation Constant (Kd) | Reference |

| SQ109 | Microscale Thermophoresis | M. tuberculosis MmpL3 | ~1.6 µM | [3] |

| Surface Plasmon Resonance | M. tuberculosis MmpL3 | ~0.4–1.2 mM | [3] | |

| AU1235 | Surface Plasmon Resonance | M. tuberculosis MmpL3 | High Affinity (low µM range) | [1] |

| NITD-349 | Surface Plasmon Resonance | M. tuberculosis MmpL3 | High Affinity (low µM range) | [1] |

| BM212 | Not specified | Not specified | Not specified |

Table 2: In Vitro and Cellular Activity of MmpL3 Inhibitors

| Compound | Parameter | Target Organism | Value | Reference |

| SQ109 | MIC | M. tuberculosis H37Rv | 0.7–1.56 µM | [4] |

| AU1235 | IC90 | M. tuberculosis H37Rv-LP | 0.22 µM | [5] |

| MIC | M. smegmatis | 3.2 to 6.4 µg/ml | [6] | |

| NITD-349 | MIC50 | M. tuberculosis H37Rv | 23 nM | [7][8] |

| MIC | MDR M. tuberculosis strains | 0.04 to 0.08 µM | [7] | |

| BM212 | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the target engagement of inhibitors with MmpL3.

Spheroplast-Based TMM Flippase Assay

This assay directly measures the transport of TMM across the inner membrane in M. smegmatis spheroplasts.

Principle: Spheroplasts are bacterial cells that have had their cell wall removed, leaving only the inner membrane. In this state, MmpL3 can still transport, or "flip," TMM from the inner to the outer leaflet of the inner membrane. The exposure of TMM on the outer leaflet can be detected by its accessibility to external reagents. Inhibition of MmpL3 results in reduced TMM on the outer leaflet.

Protocol:

-

Preparation of Spheroplasts:

-

Grow M. smegmatis to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 1x SMM buffer).

-

Resuspend the cells in buffer containing lysozyme to digest the cell wall.

-

Incubate until spheroplast formation is observed under a microscope.

-

Gently wash and resuspend the spheroplasts in fresh buffer.

-

-

Metabolic Labeling of TMM:

-

Incubate the spheroplasts with a radiolabeled precursor, such as [14C]-acetate or a fluorescently tagged trehalose analog, for a defined period to allow for the synthesis of labeled TMM.

-

-

Inhibitor Treatment:

-

Pre-incubate a set of spheroplasts with the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Detection of Flipped TMM:

-

Enzymatic Digestion: Add a lipase, such as LysB, which can only access and hydrolyze TMM exposed on the outer leaflet of the membrane.

-

Click Chemistry: If a clickable trehalose analog was used, add a corresponding fluorescent or biotinylated probe that will react with the exposed azide or alkyne group on TMM.

-

-

Analysis:

-

Extract the lipids from the spheroplasts.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize and quantify the amount of labeled TMM and its degradation products (if using enzymatic digestion) or the amount of labeled TMM adduct (if using click chemistry) using phosphorimaging or fluorescence scanning.

-

A decrease in the signal from externally accessible TMM in the inhibitor-treated samples compared to the control indicates inhibition of MmpL3 flippase activity.

-

Fluorescence-Based Competitive Binding Assay

This assay determines the ability of a test compound to compete with a fluorescently labeled MmpL3 inhibitor for binding to the MmpL3 protein.

Principle: A fluorescent probe that is a known MmpL3 inhibitor is used. When this probe binds to MmpL3, it emits a fluorescent signal. Unlabeled test compounds that also bind to MmpL3 will compete with the fluorescent probe, leading to a decrease in the fluorescent signal.

Protocol:

-

Preparation of MmpL3-expressing cells or purified protein:

-

Use whole cells of M. smegmatis overexpressing MmpL3 or purified MmpL3 protein immobilized on beads or plates.

-

-

Assay Setup:

-

In a multi-well plate, add the MmpL3 preparation.

-

Add a constant concentration of the fluorescent MmpL3 inhibitor probe to all wells.

-

Add varying concentrations of the unlabeled test compound to the wells. Include a control with no test compound.

-

-

Incubation:

-

Incubate the plate for a sufficient time to allow binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

-

-

Analysis:

-

Plot the fluorescence intensity against the concentration of the test compound.

-

A dose-dependent decrease in fluorescence indicates that the test compound competes for the same binding site as the fluorescent probe.

-

The IC50 value (the concentration of test compound that inhibits 50% of the fluorescent probe binding) can be calculated from the dose-response curve.

-

Biolayer Interferometry (BLI)

BLI is a label-free technique used to measure real-time biomolecular interactions.

Principle: A biosensor tip is coated with the MmpL3 protein. The tip is then dipped into a solution containing the inhibitor. As the inhibitor binds to the immobilized MmpL3, the thickness of the molecular layer on the sensor tip increases, causing a shift in the interference pattern of light, which is detected in real time.

Protocol:

-

Immobilization of MmpL3:

-

Purify MmpL3 protein, often with a tag such as His-tag or biotin.

-

Select a biosensor tip with a surface chemistry that can capture the tagged protein (e.g., Ni-NTA sensor for His-tagged protein, streptavidin sensor for biotinylated protein).

-

Immobilize the MmpL3 protein onto the biosensor tip.

-

-

Baseline Establishment:

-

Dip the sensor tip into a buffer-only solution to establish a stable baseline.

-

-

Association:

-

Move the sensor tip to a well containing the inhibitor at a specific concentration.

-

Monitor the change in signal over time as the inhibitor associates with the immobilized MmpL3.

-

-

Dissociation:

-

Move the sensor tip back to a buffer-only well.

-

Monitor the change in signal over time as the inhibitor dissociates from MmpL3.

-

-

Data Analysis:

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the binding curves to a suitable kinetic model.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Surface Plasmon Resonance (SPR)

SPR is another label-free technique for real-time analysis of biomolecular interactions.

Principle: MmpL3 is immobilized on a sensor chip surface. When an inhibitor flows over the surface and binds to MmpL3, the refractive index at the surface changes, which is detected as a change in the SPR angle.

Protocol:

-

Immobilization of MmpL3:

-

Immobilize purified MmpL3 onto a suitable sensor chip (e.g., CM5 chip) using amine coupling or other appropriate chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of the inhibitor over the sensor surface.

-

A reference flow cell without immobilized MmpL3 is used to subtract non-specific binding and bulk refractive index changes.

-

Monitor the change in the SPR signal (measured in response units, RU) over time.

-

-

Regeneration:

-

After each inhibitor injection, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

The binding data is plotted as a sensorgram (RU vs. time).

-

Kinetic parameters (kon, koff, and Kd) are determined by fitting the sensorgrams to a suitable binding model.

-

Visualizations

Mycolic Acid Transport Pathway

Caption: Mycolic Acid Transport Pathway and Inhibition by MmpL3 Inhibitors.

Experimental Workflow: Spheroplast-Based TMM Flippase Assay

Caption: Workflow for the Spheroplast-Based TMM Flippase Assay.

Logical Relationship: MmpL3 Inhibition and Cellular Effects

Caption: Logical Cascade of MmpL3 Inhibition and its Cellular Consequences.

References

- 1. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cymitquimica.com [cymitquimica.com]

MmpL3-IN-1: A Technical Guide to a Potent Anti-Tubercular Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MmpL3-IN-1, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall, making it a prime target for novel anti-tubercular drug development. This compound, an indole-2-carboxamide derivative, has demonstrated significant promise in targeting this essential pathway.

Chemical Structure and Properties

This compound, also identified as compound 32 in some literature, is a small molecule inhibitor with the following properties:

-

Chemical Name: N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide

-

Molecular Formula: C₂₀H₂₁F₂N₃O[2]

-

Molecular Weight: 357.4 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound follows a common route for indole-2-carboxamide derivatives. A general synthetic scheme involves the initial formation of an indole-2-carboxylate ester, followed by saponification and subsequent amide coupling with the desired amine.[3]

Caption: General synthesis pathway for this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of M. tuberculosis growth. Its mechanism of action is the direct inhibition of the MmpL3 transporter, leading to the accumulation of TMM in the cytoplasm and preventing its transport to the periplasm. This disruption of the cell wall synthesis pathway is lethal to the bacterium.

| Parameter | Organism/Cell Line | Value | Reference |

| MIC | M. tuberculosis H37Rv | <0.016 µg/mL | [1] |

| IC₅₀ | Vero cells | 35.3 µg/mL | [1] |

| hERG K+ Channel Inhibition (IC₅₀) | >30 µM | [1] |

Experimental Protocols

In Vitro Antitubercular Activity Assay (MIC Determination)

A common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis is the microplate-based Alamar Blue assay.

Principle:

This assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.

Protocol:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 in a 96-well microplate.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Add the prepared inoculum to each well of the microplate containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After the initial incubation period, add 20 µL of Alamar Blue solution to each well.

-

Re-incubate the plate at 37°C for 24 hours.

-

-

Reading and Interpretation:

-

Visually inspect the wells for a color change.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

-

Mechanism of Action: Inhibition of TMM Transport

This compound directly targets the MmpL3 transporter, which is embedded in the cytoplasmic membrane of M. tuberculosis. By inhibiting MmpL3, the compound blocks the "flipping" of TMM from the cytoplasm to the periplasm, a critical step in the mycolic acid biosynthesis pathway.

Caption: Inhibition of TMM transport by this compound.

References

MmpL3-IN-1: A Technical Whitepaper on a Novel Anti-Tuberculosis Candidate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and initial characterization of MmpL3-IN-1, a potent inhibitor of the essential mycobacterial membrane protein large 3 (MmpL3). This compound, also identified as compound 32 in its discovery series, demonstrates significant promise as a potential therapeutic agent against Mycobacterium tuberculosis, including drug-resistant strains.

Introduction

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This necessitates the discovery of novel drugs with new mechanisms of action. MmpL3, an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane, has emerged as a highly promising drug target.[1][2][3] Inhibition of MmpL3 disrupts the synthesis of the unique mycobacterial cell wall, leading to bacterial death.[1][4]

This compound is a pyrrole-2-carboxamide derivative designed through a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model.[5][6] This inhibitor exhibits potent activity against replicating M. tuberculosis, including clinical isolates resistant to current first- and second-line drugs.[5] Its favorable preclinical profile, including low cytotoxicity and in vivo efficacy, positions it as a strong candidate for further development.

Mechanism of Action

This compound targets the essential MmpL3 transporter, which functions as a flippase for TMM, moving it from the cytoplasm to the periplasm.[2][4] This process is a critical step in the biosynthesis of mycolic acids, the major and essential components of the mycobacterial outer membrane. By inhibiting MmpL3, this compound prevents the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent reduction in the levels of mycolic acids in the cell wall.[7] This disruption of the cell wall integrity ultimately results in bacterial cell death. The essentiality of MmpL3 for mycobacterial viability makes it an attractive target for therapeutic intervention.[2]

MmpL3 Function and Inhibition Pathway

The following diagram illustrates the role of MmpL3 in the mycolic acid biosynthesis pathway and the inhibitory action of this compound.

References

- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Design, synthesis and computational studies of new azaheterocyclic coumarin derivatives as anti-Mycobacterium tuberculosis agents targeting enoyl acyl carrier protein reductase (InhA) | Semantic Scholar [semanticscholar.org]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, biological evaluation study of spirocyclic POM analogues as novel MmpL3 anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Trehalose Monomycolate Transport by MmpL3-IN-1 and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of trehalose monomycolate (TMM) transport by targeting the essential mycobacterial membrane protein Large 3 (MmpL3). While "MmpL3-IN-1" is not a universally recognized specific inhibitor, this document will delve into the core principles of MmpL3 inhibition, utilizing data from well-characterized MmpL3 inhibitors to illustrate the mechanism of action, experimental evaluation, and therapeutic potential.

Introduction: MmpL3 as a Prime Antitubercular Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this cell wall is mycolic acid, which is transported across the inner membrane as trehalose monomycolate (TMM). The transporter responsible for this critical step is MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2]

The essentiality of MmpL3 for mycobacterial viability makes it a highly attractive target for the development of novel anti-tuberculosis drugs.[3] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the outer mycomembrane, ultimately resulting in bacterial cell death. A diverse range of small molecule inhibitors targeting MmpL3 have been identified through whole-cell phenotypic screens, highlighting the druggability of this transporter.[4][5][6]

Mechanism of MmpL3-Mediated TMM Transport

MmpL3 functions as a proton-motive force (PMF) dependent transporter, utilizing the electrochemical gradient of protons across the cytoplasmic membrane to drive the translocation of TMM from the cytoplasm to the periplasm.[7] The protein is composed of 12 transmembrane helices and two large periplasmic domains.[8][9] The proposed mechanism involves the binding of TMM to a pocket within the transmembrane domain, followed by a conformational change that exposes the TMM molecule to the periplasmic space.

Mechanism of MmpL3 Inhibition

Inhibitors of MmpL3 can be broadly categorized into two classes based on their mechanism of action:

-

Direct Inhibitors: These compounds bind directly to the MmpL3 protein, either at the TMM binding site or at an allosteric site, thereby physically blocking the transport process.

-

Proton-Motive Force (PMF) Dissipators: A significant number of compounds identified as MmpL3 inhibitors act by disrupting the proton gradient across the inner membrane. This dissipation of the PMF deprives the MmpL3 transporter of its energy source, indirectly inhibiting TMM transport.[7]

It is crucial to distinguish between these two mechanisms during drug development, as PMF dissipators can have broader, potentially off-target effects.

Quantitative Data on MmpL3 Inhibitors

While specific data for "this compound" is not publicly available, the following table summarizes the activity of several well-characterized MmpL3 inhibitors against Mycobacterium tuberculosis.

| Compound Class | Representative Compound | MIC (μg/mL) | IC50 (μM) | Reference |

| Adamantyl Urea | AU1235 | 0.05 - 0.2 | ~0.1 | [10] |

| Indole-2-carboxamide | Indole-2-carboxamide 2418 | 0.1 - 0.4 | ~0.25 | [10] |

| Spiroindolone | SPIRO | 0.03 - 0.12 | Not Reported | [11] |

| Guanidine-based | CCI7967 | Not Reported | ~1.2 (WT) | [11] |

Experimental Protocols

Whole-Cell Phenotypic Screening for MmpL3 Inhibitors

This protocol outlines a high-throughput method to identify compounds that inhibit mycobacterial growth, which can then be further characterized for MmpL3-specific activity.[12]

Methodology:

-

Compound Plating: A library of small molecules is acoustically dispensed into 384-well microplates.

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

-

Inoculation: The bacterial culture is diluted to a starting OD600 of 0.05 and added to the compound-containing plates.

-

Incubation: Plates are incubated at 37°C for 7-14 days.

-

Growth Measurement: Bacterial growth is quantified by measuring the optical density at 600 nm (OD600) or by using a viability dye such as resazurin.

-

Hit Identification: Compounds that inhibit growth by a statistically significant margin (e.g., Z-score < -2) are identified as primary hits.

-

Confirmation and Dose-Response: Hits are confirmed by repeating the assay, and their potency (MIC) is determined by testing a range of concentrations.

Trehalose Monomycolate (TMM) Transport Assay

This assay directly assesses the ability of a compound to inhibit the transport of TMM by monitoring the accumulation of radiolabeled TMM.[3]

Methodology:

-

Bacterial Culture and Radiolabeling: M. tuberculosis is grown to mid-log phase and then incubated with a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, for several hours to allow for incorporation into mycolic acids.

-

Compound Treatment: The culture is then treated with the test compound at various concentrations for a defined period (e.g., 24 hours). A known MmpL3 inhibitor (e.g., SQ109) and a vehicle control (DMSO) are included.

-

Lipid Extraction: Bacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6 v/v/v).

-

Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species (TMM and trehalose dimycolate - TDM) are visualized and quantified. Inhibition of MmpL3 is indicated by an accumulation of TMM and a corresponding decrease in TDM.

In Vitro MmpL3 Binding Assay

This assay determines if a compound directly interacts with the purified MmpL3 protein.

Methodology:

-

MmpL3 Expression and Purification: The mmpL3 gene is cloned into an expression vector and overexpressed in a suitable host (e.g., E. coli or M. smegmatis). The protein is then solubilized from the membrane using detergents and purified using affinity chromatography (e.g., Ni-NTA).

-

Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): These biophysical techniques can be used to measure the binding affinity between the purified MmpL3 protein and the inhibitor.

-

SPR: Purified MmpL3 is immobilized on a sensor chip, and the test compound is flowed over the surface. The change in the refractive index upon binding is measured to determine the association and dissociation rates, and subsequently the binding affinity (KD).

-

MST: MmpL3 is fluorescently labeled, and the change in its thermophoretic movement upon binding to the inhibitor is measured to determine the binding affinity.

-

Conclusion and Future Directions

MmpL3 remains a validated and highly promising target for the development of new therapeutics against tuberculosis. The diverse chemical scaffolds of MmpL3 inhibitors discovered to date offer multiple avenues for lead optimization. A thorough understanding of the specific mechanism of action, whether through direct inhibition or PMF dissipation, is critical for the development of safe and effective drugs. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel MmpL3 inhibitors, paving the way for the next generation of antitubercular agents. Future research should focus on elucidating the precise binding sites of direct inhibitors and developing assays that can rapidly differentiate between direct binders and PMF dissipators in a high-throughput manner.

References

- 1. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. portlandpress.com [portlandpress.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a whole‐cell high‐throughput phenotypic screen to identify inhibitors of mycobacterial amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of MmpL3 Inhibitors Against Drug-Susceptible Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of a promising class of antitubercular agents: inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). As the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) threatens global health, novel drug targets and mechanisms of action are urgently needed. MmpL3, an essential transporter for mycolic acid precursors, has been validated as a key target for several structurally diverse small molecules. This document details the in vitro potency of these inhibitors against drug-susceptible Mtb, outlines key experimental protocols for their evaluation, and visualizes their mechanism of action and the experimental workflow.

Quantitative In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv

The in vitro potency of MmpL3 inhibitors is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against the drug-susceptible Mtb strain H37Rv. The following table summarizes the reported MIC and/or half-maximal inhibitory concentration (IC90) values for several well-characterized MmpL3 inhibitors.

| Compound Series | Representative Compound(s) | MIC (μM) against H37Rv | IC90 (μM) against H37Rv | Reference(s) |

| Indolecarboxamides | ICA-7, ICA-8, ICA-9 | - | 0.024, 0.029, 0.071 | [1] |

| Adamantyl Ureas | AU1235 | - | 0.22 | [1] |

| 1,5-Diarylpyrroles | BM212 | 1.5 μg/mL (~3.4) | - | [2] |

| Spirocycles | Compound 3 | - | - | [3] |

| Ethylenediamines | SQ109 | - | - | [4] |

| NITD Series | NITD-304, NITD-349 | 0.02, 0.03 | - | [5] |

| Spiral Amines | IDR-0033216 | 0.4 | - | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a widely used colorimetric method for determining the MIC of compounds against Mtb. The protocol is as follows:

-

Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Compound Dilution: The MmpL3 inhibitor is serially diluted in a 96-well microtiter plate using 7H9 broth.

-

Inoculation: The Mtb culture is diluted and added to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Resazurin Addition: A solution of resazurin (typically 0.01-0.02% w/v) is added to each well.

-

Result Interpretation: The plate is incubated for another 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay in Mammalian Cell Lines

To assess the selectivity of MmpL3 inhibitors, their cytotoxicity against mammalian cell lines (e.g., Vero, HepG2) is evaluated using the MTT assay:

-

Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the MmpL3 inhibitor for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

MmpL3 Target Engagement Assay via Resistant Mutant Generation

Confirmation that an inhibitor targets MmpL3 can be achieved by generating and sequencing resistant mutants.

-

Mutant Selection: M. tuberculosis H37Rv is plated on Middlebrook 7H10 agar containing the MmpL3 inhibitor at a concentration 4-10 times the MIC.

-

Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

-

Isolation and Verification: Resistant colonies are isolated, and their resistance to the inhibitor is re-confirmed by MIC determination.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant isolates. The mmpL3 gene is amplified by PCR and sequenced to identify mutations. The presence of mutations in mmpL3 in multiple independent resistant isolates provides strong evidence that MmpL3 is the target of the inhibitor.[6][7]

Whole-Cell Trehalose Monomycolate (TMM) Transport Assay

The direct inhibition of MmpL3's function can be assessed by monitoring the transport of its substrate, trehalose monomycolate.

-

Metabolic Labeling: M. tuberculosis cultures are grown in the presence of a radiolabeled precursor of mycolic acids, such as [14C]acetic acid.

-

Inhibitor Treatment: The cultures are then treated with the MmpL3 inhibitor at a concentration above its MIC.

-

Lipid Extraction: After a defined incubation period, lipids are extracted from the mycobacterial cells.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.

-

Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled lipid species.

-

Analysis: Inhibition of MmpL3 leads to an intracellular accumulation of TMM and a corresponding decrease in downstream products like trehalose dimycolate (TDM) and mycolic acids incorporated into the cell wall.[4]

Visualizations

Mechanism of Action of MmpL3 Inhibitors

Caption: Mechanism of MmpL3 inhibition in M. tuberculosis.

Experimental Workflow for Evaluation of MmpL3 Inhibitors

Caption: Workflow for the in vitro evaluation of MmpL3 inhibitors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - WCAIR [wcair.dundee.ac.uk]

- 4. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

In Vitro Activity of MmpL3-IN-1 Against Drug-Resistant Mycobacterium tuberculosis Strains: A Technical Guide

Disclaimer: No publicly available data could be found for a compound specifically named "MmpL3-IN-1". This technical guide therefore uses SQ109, a well-characterized MmpL3 inhibitor currently in clinical development, as a representative example to illustrate the in vitro activity and methodologies associated with this class of compounds. All data and protocols presented herein pertain to SQ109 and are intended to serve as a comprehensive proxy for researchers, scientists, and drug development professionals interested in MmpL3 inhibitors.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action.[1] One such promising target is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids and the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.

SQ109 is a 1,2-ethylenediamine that targets MmpL3 and has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains.[1] This guide provides an in-depth overview of the in vitro activity of SQ109, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

In Vitro Antimycobacterial Activity

The in vitro potency of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Activity Against Drug-Susceptible M. tuberculosis

SQ109 exhibits significant bactericidal activity against drug-susceptible strains of M. tuberculosis. The MIC for the reference strain H37Rv is consistently reported to be in the range of 0.2 to 0.78 µg/mL.[1]

Activity Against Drug-Resistant M. tuberculosis

A key feature of MmpL3 inhibitors is their activity against Mtb strains that are resistant to current first- and second-line drugs. SQ109 has shown potent activity against a range of drug-resistant clinical isolates.

Table 1: In Vitro Activity of SQ109 against Drug-Resistant M. tuberculosis Strains

| Mtb Strain Type | Resistance Profile | SQ109 MIC (µM) | SQ109 MIC (µg/mL) | Reference |

| Erdman | Drug-Susceptible | 0.7 | ~0.22 | [2] |

| Ethambutol-Resistant | Resistant to Ethambutol | 0.99 - 1.4 | ~0.31 - 0.44 | [2] |

| Isoniazid-Resistant | Resistant to Isoniazid | 1.4 | ~0.44 | [2] |

| Rifampicin-Resistant | Resistant to Rifampicin | ≤0.7 | ≤0.22 | [2] |

| Multi-Drug Resistant (MDR) | Resistant to at least Isoniazid and Rifampicin | 0.2 - 0.78 (range) | ~0.06 - 0.25 (range) | [1][3] |

| Pre-Extensively Drug-Resistant (pre-XDR) | MDR and resistant to a fluoroquinolone | 0.2 - 0.78 (range) | ~0.06 - 0.25 (range) | [3] |

Note: Conversion from µM to µg/mL is approximated based on the molecular weight of SQ109 (~316.5 g/mol ).

Cytotoxicity Profile

Assessing the toxicity of a compound to mammalian cells is a critical step in drug development. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC, provides a measure of the therapeutic window.

Table 2: Cytotoxicity of SQ109

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) vs. H37Rv (MIC ≈ 0.78 µg/mL or 2.46 µM) | Reference |

| HepG2 (Human liver) | In vitro cytotoxicity assay | >13 | >5.3 | [1] |

| Vero (Monkey kidney) | In vitro cytotoxicity assay | 26 | ~10.6 | [2] |

| U2OS (Human bone) | In vitro cytotoxicity assay | 2.95 | ~1.2 | [4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the in vitro activity of MmpL3 inhibitors against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of antitubercular agents.[5][6][7]

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of SQ109 in an appropriate solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the drug in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[5][6] The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis strains in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[5]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a drug-free well as a positive control for growth and a well with media only as a negative control for sterility.

-

Seal the plate and incubate at 37°C for 7 to 14 days.[7]

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.

-

For a more objective endpoint, a growth indicator such as Resazurin can be added to the wells after the initial incubation period. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.[7]

-

Mechanism of Action

SQ109 exerts its antimycobacterial effect by targeting MmpL3, a crucial transporter in the Mtb cell wall synthesis pathway.

Signaling Pathway of MmpL3 Inhibition by SQ109

Caption: Mechanism of action of SQ109 via inhibition of the MmpL3 transporter.

Detailed Mechanism:

-

TMM Transport: In the cytoplasm of M. tuberculosis, mycolic acids are esterified to trehalose to form trehalose monomycolate (TMM).[1]

-

MmpL3 Function: The MmpL3 transporter then "flips" TMM across the inner membrane into the periplasm.

-

Cell Wall Synthesis: In the periplasm, TMM is a precursor for the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both essential components of the mycobacterial cell wall.

-

Inhibition by SQ109: SQ109 directly binds to and inhibits the function of MmpL3.[8] This blockage of TMM transport leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall.

-

Bactericidal Effect: The disruption of cell wall synthesis compromises the structural integrity of the bacterium, ultimately leading to cell death.[1]

Conclusion

MmpL3 inhibitors, represented here by SQ109, demonstrate potent in vitro activity against both drug-susceptible and, critically, drug-resistant strains of Mycobacterium tuberculosis. Their novel mechanism of action, targeting the essential MmpL3 transporter, makes them a valuable class of compounds in the development of new antitubercular therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this promising class of antibiotics. Further research and clinical development of MmpL3 inhibitors are warranted to address the growing challenge of drug-resistant tuberculosis.

References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of SQ109 Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

The Spectrum of Activity of Indole-2-Carboxamide MmpL3 Inhibitors Against Non-Tuberculous Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-tuberculous mycobacteria (NTM) infections pose a significant and growing challenge to global health, often characterized by intrinsic drug resistance and the need for prolonged, multi-drug treatment regimens. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising therapeutic target due to its essential role in the transport of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall. This technical guide provides an in-depth overview of the spectrum of activity of a representative indole-2-carboxamide MmpL3 inhibitor, herein referred to as IC-AD1 (based on Compound 5 from cited literature), against a range of clinically relevant NTM species. This document details the quantitative antimicrobial activity, the experimental protocols for its determination, and the underlying mechanism of action.

Introduction to MmpL3 Inhibition in Non-Tuberculous Mycobacteria

MmpL3 is a resistance-nodulation-division (RND) superfamily transporter essential for the viability of mycobacteria. It is responsible for the translocation of TMM from the cytoplasm to the periplasm, a critical step in the biosynthesis of the mycolic acid-containing outer membrane. Inhibition of MmpL3 disrupts the formation of this protective barrier, leading to bacterial cell death. Several classes of small molecules have been identified as MmpL3 inhibitors, with indole-2-carboxamides showing particular promise due to their potent activity against both Mycobacterium tuberculosis and various NTM species.[1]

Quantitative Spectrum of Activity of IC-AD1

The in vitro activity of the representative indole-2-carboxamide MmpL3 inhibitor, IC-AD1, has been evaluated against a panel of slow-growing and rapidly-growing NTM species. The minimum inhibitory concentrations (MICs), defined as the lowest concentration of the compound that inhibits visible bacterial growth, are summarized in the tables below. Data is compiled from studies on N-(1-adamantyl)-indole-2-carboxamide.[2]

Table 1: In Vitro Activity of IC-AD1 Against Rapidly Growing Non-Tuberculous Mycobacteria

| Mycobacterial Species | Strain | MIC (µg/mL) |

| Mycobacterium abscessus | ATCC 19977 | 0.25 |

| Mycobacterium massiliense | DCI #21 | 0.25 |

| Mycobacterium bolletii | CIP108297 | 0.5 |

| Mycobacterium chelonae | ATCC 14472 | 0.25 |

| Mycobacterium smegmatis | mc²155 | 1.56 |

Table 2: In Vitro Activity of IC-AD1 Against Slow-Growing Non-Tuberculous Mycobacteria

| Mycobacterial Species | Strain | MIC (µg/mL) |

| Mycobacterium avium | 104 | 8 |

| Mycobacterium intracellulare | 1956 | 8 |

| Mycobacterium xenopi | WT | 0.5-1.0 |

| Mycobacterium tuberculosis | H37Rv (mc²-6206) | 0.2 |

Experimental Protocols

The following protocols describe the general methodologies for determining the minimum inhibitory concentration (MIC) of MmpL3 inhibitors against NTM.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate mycobacterial growth medium (e.g., 7H9 broth supplemented with OADC)

-

96-well microtiter plates

-

MmpL3 inhibitor stock solution (e.g., in DMSO)

-

NTM culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the NTM species in appropriate broth medium to mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension with a spectrophotometer to a 0.5 McFarland standard. This corresponds to a specific bacterial density (CFU/mL).

-

Dilute the adjusted inoculum to the final desired concentration for the assay.

-

-

Preparation of Drug Dilutions:

-

Perform a serial two-fold dilution of the MmpL3 inhibitor stock solution in the appropriate broth medium in a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

-

Inoculation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control well (bacteria with no drug) and a negative control well (broth with no bacteria).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for rapidly growing mycobacteria, 37°C for slow-growing mycobacteria) for a specified period (e.g., 3-5 days for rapid growers, 7-14 days for slow growers).

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of the MmpL3 inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

-

Visualizations

Mechanism of Action of MmpL3 Inhibitors

The following diagram illustrates the role of MmpL3 in the mycobacterial cell wall synthesis and the mechanism of its inhibition.

References

Structural Basis for MmpL3 Inhibition: A Technical Guide to the MmpL3-Inhibitor Interface

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the structural basis for the interaction between small molecule inhibitors and the Mycobacterium tuberculosis MmpL3 transporter, a critical target for novel anti-tuberculosis therapies. Due to the lack of specific public data for a compound designated "MmpL3-IN-1," this guide will utilize data from well-characterized MmpL3 inhibitors, such as BM212 and SQ109, as representative examples to illustrate the principles of interaction, experimental validation, and structural determination.

Introduction: MmpL3 - A Key Player in Mycobacterial Cell Wall Biogenesis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is essential for its survival and virulence. A key component of this cell wall is mycolic acid, which is transported across the inner membrane in the form of trehalose monomycolate (TMM). The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential inner membrane transporter responsible for the translocation of TMM from the cytoplasm to the periplasm.[1][2][3] This crucial role in cell wall biosynthesis makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs.[1][2]

MmpL3 belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and functions as a proton-drug antiporter, utilizing the proton motive force (PMF) to drive TMM transport.[3][4] Inhibition of MmpL3 disrupts the TMM transport pathway, leading to the depletion of essential cell wall components and ultimately, bacterial cell death.[1] A diverse range of small molecule inhibitors targeting MmpL3 have been identified, many of which are thought to act by obstructing the proton translocation channel.[5]

This guide delves into the structural details of the MmpL3-inhibitor interaction, presenting quantitative binding data, detailed experimental protocols for characterizing these interactions, and visual representations of the relevant biological pathways and experimental workflows.

The MmpL3 Transporter: Structure and Function

High-resolution structures of MmpL3 from both M. smegmatis and M. tuberculosis have been determined by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[6][7][8] These structures reveal a monomeric protein consisting of a transmembrane domain (TMD) with 12 helices and a large periplasmic domain (PD) comprised of two subdomains, PN and PC.[2][6] The TMD houses a central proton translocation channel, which is the binding site for many known inhibitors.[5]

The proposed mechanism of TMM transport involves its binding to the periplasmic domain and subsequent translocation through a channel within the protein, a process energized by the transmembrane proton gradient.[7]

TMM Transport Pathway

The transport of TMM by MmpL3 is a critical step in the biosynthesis of the mycobacterial outer membrane. The pathway can be summarized as follows:

Caption: TMM transport pathway mediated by MmpL3.

Quantitative Analysis of MmpL3-Inhibitor Interactions

The binding affinity of inhibitors to MmpL3 can be quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of the interaction.

| Inhibitor Class | Representative Compound | Method | Affinity (Kd) | Reference |

| 1,5-Diarylpyrrole | BM212 | Clear Native-PAGE with radiolabeled ligand | 65.5 ± 17.9 μM | [7] |

| Indolecarboxamides | North 114 (fluorescent probe) | Flow Cytometry | Not a direct Kd measurement | [8] |

| Ethylenediamines | SQ109 | Biolayer Interferometry (BLI) | Qualitative binding confirmed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the MmpL3-inhibitor interaction.

Cryo-Electron Microscopy (Cryo-EM) of MmpL3-Inhibitor Complexes

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins in a near-native state.

Caption: A generalized workflow for cryo-EM structure determination.

-

Protein Expression and Purification: The gene encoding MmpL3 is cloned into an expression vector and overexpressed in E. coli. The protein is extracted from the cell membrane using a detergent such as n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose neopentyl glycol (LMNG) and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Reconstitution: For structural studies, the purified MmpL3 is reconstituted into a more native-like lipid environment, such as lipid nanodiscs or peptidiscs, to maintain its structural integrity.

-

Complex Formation: The reconstituted MmpL3 is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure complex formation.

-

Grid Preparation: A small volume of the MmpL3-inhibitor complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large dataset of movie frames is collected.

-

Image Processing: The collected movie frames are subjected to computational processing, including motion correction, contrast transfer function (CTF) estimation, particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map.

-

Model Building and Refinement: An atomic model of the MmpL3-inhibitor complex is built into the cryo-EM density map and refined to produce the final structure.

Biophysical Assays for Binding Analysis

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

-

Chip Preparation: Purified MmpL3 is immobilized on the surface of a sensor chip.

-

Analyte Injection: The inhibitor, dissolved in a suitable buffer, is flowed over the sensor chip surface at various concentrations.

-

Data Acquisition: The binding of the inhibitor to the immobilized MmpL3 is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram.

-

Data Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).

TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.

-

Sample Preparation: Purified MmpL3 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein. The inhibitor is added at varying concentrations.

-

Thermal Denaturation: The samples are heated in a real-time PCR machine, and the fluorescence is monitored as the temperature increases.

-

Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm), which is the midpoint of this transition, is determined. A shift in the Tm in the presence of the inhibitor indicates binding.

This assay is used to determine if an inhibitor binds to the same site as a known fluorescently labeled probe.

-

Cell Preparation: M. smegmatis cells overexpressing Mtb MmpL3 are used.

-

Probe Labeling: The cells are incubated with a fluorescent probe known to bind MmpL3 (e.g., North 114).

-

Inhibitor Competition: Increasing concentrations of the unlabeled test inhibitor are added to the probe-labeled cells.

-

Flow Cytometry Analysis: The displacement of the fluorescent probe by the test inhibitor is measured by flow cytometry as a decrease in cell-associated fluorescence.

Structural Insights into MmpL3 Inhibition

Structural studies of MmpL3 in complex with various inhibitors have revealed a common binding site within the transmembrane domain. Many inhibitors, including SQ109, bind in the proton translocation channel, effectively blocking the passage of protons and thereby inhibiting the transport of TMM. The binding is typically mediated by a combination of hydrophobic and hydrogen bonding interactions with key residues in the TMD.

Mutations in the MmpL3 gene that confer resistance to inhibitors often map to this binding pocket, further validating it as the site of action.[6] Understanding the precise molecular interactions between inhibitors and MmpL3 is crucial for the rational design of new and more potent anti-tuberculosis drugs.

Conclusion

The MmpL3 transporter is a validated and highly promising target for the development of novel therapeutics against tuberculosis. This guide has provided a technical overview of the structural basis of MmpL3 inhibition, highlighting the methods used to characterize the inhibitor-transporter interaction and the key structural features of this interaction. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of TB drug discovery, facilitating the development of the next generation of MmpL3 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rdw.rowan.edu [rdw.rowan.edu]

The Impact of MmpL3 Inhibition on Mycobacterial Proton Motive Force: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the relationship between the mycobacterial MmpL3 transporter and the proton motive force (PMF). The specific inhibitor "MmpL3-IN-1" is not referenced in currently available scientific literature, suggesting it may be a novel or internally designated compound. The data and protocols presented herein are based on studies of other well-characterized MmpL3 inhibitors and are intended to serve as a technical guide for investigating the effects of any MmpL3-targeting compound on the PMF.

Introduction: MmpL3 and Its Dependence on the Proton Motive Force

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis and other mycobacterial species. It plays a critical role in the biogenesis of the unique and impermeable mycobacterial cell wall by transporting trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[1][2][3] The transport activity of MmpL3 is not powered by ATP hydrolysis but is dependent on the proton motive force (PMF), an electrochemical gradient of protons across the inner membrane.[4][5] The PMF is comprised of two components: the electrical membrane potential (Δψ) and the transmembrane pH gradient (ΔpH).

The essentiality of MmpL3 for mycobacterial viability has made it a prime target for the development of novel anti-tuberculosis drugs.[1][2] A number of structurally diverse small molecules have been identified that inhibit MmpL3 function, leading to cell death.[6]

Mechanisms of MmpL3 Inhibition and the Role of the Proton Motive Force

There are two primary proposed mechanisms by which small molecules can inhibit the function of MmpL3:

-

Direct Inhibition: The inhibitor binds directly to the MmpL3 protein, sterically hindering the transport of TMM. This is the desired mechanism of action for a specific MmpL3 inhibitor.

-

Indirect Inhibition via PMF Dissipation: The inhibitor acts as an uncoupler or ionophore, dissipating the Δψ and/or ΔpH components of the PMF.[5][7] Since MmpL3 is reliant on the PMF for its transport activity, the collapse of this gradient indirectly inhibits TMM transport.[5]

Several compounds initially identified as MmpL3 inhibitors, such as SQ109 and BM212, have been shown to possess off-target effects of dissipating the PMF, particularly at concentrations at or above their minimum inhibitory concentration (MIC).[8] However, it is crucial to note that PMF disruption is not a general feature of all MmpL3 inhibitors, and for many, it is considered a scaffold-specific off-target effect.[9]

Data Presentation: Effects of MmpL3 Inhibitors on the Proton Motive Force

The following table summarizes the reported effects of various MmpL3 inhibitors on the mycobacterial proton motive force. Quantitative data on the precise changes in membrane potential (in mV) or intracellular pH are not consistently reported in the literature.

| Inhibitor Class | Representative Compound(s) | Effect on Proton Motive Force (PMF) | Citation(s) |

| Adamantyl Ureas | AU1235 | PMF dissipation reported as a likely mechanism of action. | [8] |

| 1,5-Diarylpyrroles | BM212 | Dissipates PMF, although the primary bactericidal activity is likely due to direct MmpL3 inhibition at lower concentrations. | [8] |

| Indolecarboxamides | Indolecarboxamide series | PMF dissipation is a likely mechanism of action for this class of inhibitors. | [8] |

| Tetrahydropyrazolopyrimidines | THPPs | Reported to dissipate the PMF. | [8] |

| Ethylenediamines | SQ109 | Acts as an uncoupler, collapsing the PMF. | [8] |

| Oxazoles | Compound 24 (oxazole) | Induced intracellular alkalinization, suggesting an effect on the ΔpH component of the PMF. | |

| Acetamides | E11 | Indirectly inhibits MmpL3 by disrupting the proton gradient (ΔpH). | |

| Various | 11 structurally diverse series | The majority of these compounds did not negatively impact membrane potential or pH homeostasis, suggesting direct MmpL3 inhibition without off-target PMF disruption. | [4][9] |

Experimental Protocols

Measurement of Membrane Potential (Δψ) in Whole Mycobacterial Cells

This protocol is adapted from methods using the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)).[9]

Principle: DiOC2(3) is a lipophilic cationic dye that accumulates in cells with a negative inside membrane potential. In energized cells, the dye aggregates and its fluorescence emission shifts from green to red. The ratio of red to green fluorescence is proportional to the membrane potential. Depolarization of the membrane results in a decrease in this ratio.

Materials:

-

Mycobacterial culture in logarithmic growth phase.

-

Phosphate-buffered saline (PBS).

-

DiOC2(3) stock solution (1 mM in DMSO).

-

Test compound (e.g., this compound) at various concentrations.

-

Valinomycin (positive control for depolarization).

-

DMSO (vehicle control).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Harvest mycobacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.2.

-

Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.

-

Add the test compound, valinomycin, or DMSO to the wells and incubate for 30 minutes at 37°C.

-

Add DiOC2(3) to a final concentration of 15 µM and incubate for a further 20 minutes in the dark.

-

Measure the fluorescence intensity at two wavelength pairs:

-

Green fluorescence: Excitation 485 nm / Emission 530 nm.

-

Red fluorescence: Excitation 485 nm / Emission 620 nm.

-

-

Calculate the red/green fluorescence ratio for each well. A decrease in the ratio in the presence of the test compound indicates membrane depolarization.

Measurement of Transmembrane pH Gradient (ΔpH) in Whole Mycobacterial Cells

This protocol is based on the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent. By measuring the ratio of fluorescence at two different excitation wavelengths, the intracellular pH can be determined.

Materials:

-

Mycobacterial culture in logarithmic growth phase.

-

PBS at various pH values (for standard curve).

-

BCECF-AM stock solution (1 mM in DMSO).

-

Test compound (e.g., this compound).

-

Nigericin (positive control for ΔpH dissipation).

-

DMSO (vehicle control).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Harvest mycobacterial cells and wash with PBS (pH 7.0).

-

Load the cells with 1 µM BCECF-AM for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove extracellular dye.

-

Resuspend the cells in PBS (pH 7.0).

-

Standard Curve: Aliquot the BCECF-loaded cells into wells containing PBS buffered to a range of pH values (e.g., 6.0 to 8.0) in the presence of 10 µM nigericin to equilibrate the intracellular and extracellular pH. Measure the fluorescence ratio (Excitation 488 nm / Excitation 440 nm, Emission 535 nm) to generate a standard curve of fluorescence ratio versus pH.

-

Assay: Aliquot the BCECF-loaded cells into a 96-well plate. Add the test compound, nigericin, or DMSO and incubate for 30 minutes at 37°C.

-

Measure the ratiometric fluorescence as in step 5.

-

Determine the intracellular pH of the treated cells by interpolating the fluorescence ratio on the standard curve. A change in intracellular pH towards the extracellular pH in the presence of the test compound indicates dissipation of the ΔpH.

Visualizations

MmpL3-Mediated TMM Transport and Inhibition Pathways

Caption: MmpL3-mediated TMM transport and mechanisms of inhibition.

Experimental Workflow for Assessing PMF Disruption

Caption: Workflow for measuring the effect of an inhibitor on the PMF.

References

- 1. biorxiv.org [biorxiv.org]

- 2. themoonlight.io [themoonlight.io]

- 3. researchgate.net [researchgate.net]

- 4. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - WCAIR [wcair.dundee.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for MmpL3-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria. It plays a crucial role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[1][2][3] The essentiality of MmpL3 for mycobacterial viability has made it a significant target for the development of new anti-tuberculosis drugs.[2][4] MmpL3 inhibitors disrupt the transport of TMM, leading to a compromised cell wall and ultimately bacterial death.[1] MmpL3-IN-1 is a novel investigational inhibitor targeting this essential pathway.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Quantitative Data Summary

The following table summarizes the reported MIC values for various MmpL3 inhibitors against different mycobacterial strains. This data is provided for comparative purposes to contextualize the expected potency of novel MmpL3 inhibitors like this compound.

| Inhibitor | Mycobacterium tuberculosis H37Rv (μg/mL) | Mycobacterium smegmatis (μg/mL) | Mycobacterium abscessus (μg/mL) | Reference |

| SQ109 | 0.40 ± 0.10 | 12.5 | - | [6][7] |

| BM212 | - | - | - | [8] |

| AU1235 | - | - | - | [9] |

| NITD-349 | - | - | - | [10] |

Note: Data for this compound is hypothetical and should be determined experimentally using the protocol below. The table includes data for other known MmpL3 inhibitors to provide a frame of reference.

Experimental Protocol: MIC Determination of this compound by Broth Microdilution

This protocol is based on the widely used broth microdilution method and is adapted for mycobacteria.[5][11]

1. Materials and Reagents:

-

This compound compound

-

Mycobacterium tuberculosis H37Rv (or other relevant mycobacterial strain)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Cation-Adjusted Mueller-Hinton Broth (for certain non-tuberculous mycobacteria)[12]

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Sterile 96-well flat-bottom microtiter plates[11]

-

Sterile petri dishes

-

Multipipettor

-

Spectrophotometer (ELISA reader)

-

Incubator (37°C)

-

Biosafety cabinet (appropriate for the biosafety level of the organism)

2. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

-

The final DMSO concentration in the wells should not exceed 1% to avoid any inhibitory effects on bacterial growth.[13]

3. Preparation of Bacterial Inoculum:

-

Grow the Mycobacterium strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Dilute the bacterial culture in fresh 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

4. Assay Procedure:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

-

Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the desired final starting concentration.

-

Perform a 2-fold serial dilution of the compound by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.[11]

-

Well 11 should contain only the bacterial inoculum and broth (positive control for growth).

-

Well 12 should contain only broth (negative control for sterility).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that shows no visible growth (or a significant reduction in growth, e.g., >90%) compared to the positive control well.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[13]

Visualizations

Signaling Pathway

Caption: this compound inhibits the MmpL3 transporter, blocking TMM transport and cell wall synthesis.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. MmpL3 as a Target for the Treatment of Drug-Resistant Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring MmpL3-IN-1 Bactericidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacterial species. It plays a critical role in the biogenesis of the unique mycobacterial cell wall by translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[1][2] The inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it a promising target for novel anti-tuberculosis drugs.[2][3] MmpL3-IN-1 is a novel synthetic compound designed to specifically inhibit the function of MmpL3.

These application notes provide detailed protocols for assessing the bactericidal activity of this compound against Mycobacterium tuberculosis. The described assays are fundamental for characterizing the potency and efficacy of this and other MmpL3 inhibitors.

Mechanism of Action of MmpL3 Inhibitors

MmpL3 functions as a transporter that flips TMM from the cytoplasm to the periplasm, a crucial step in the mycolic acid biosynthesis pathway. Many MmpL3 inhibitors are thought to act by dissipating the proton motive force (PMF) across the mycobacterial inner membrane, which powers the transport activity of MmpL3.[4][5] By disrupting this essential transport process, MmpL3 inhibitors prevent the incorporation of mycolic acids into the cell wall, leading to a loss of cell wall integrity and ultimately, cell death.[1]

Diagram: Proposed Mechanism of MmpL3 Inhibition

Caption: Proposed mechanism of MmpL3 inhibition by this compound.

Data Presentation: Bactericidal Activity of MmpL3 Inhibitors

The following tables summarize representative quantitative data for well-characterized MmpL3 inhibitors against M. tuberculosis H37Rv. This data is provided for illustrative purposes and for comparison during the evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of MmpL3 Inhibitors

| Compound | MIC (µg/mL) | MIC (µM) |

| SQ109 | 0.64 | 1.8 |

| Indole-2-carboxamide 1 | 0.05 | 0.12 |

| Benzimidazole 1 | 0.98 | 2.5 |

| This compound | TBD | TBD |

Table 2: Minimum Bactericidal Concentration (MBC) of MmpL3 Inhibitors

| Compound | MBC (µg/mL) | MBC/MIC Ratio |

| SQ109 | 2.56 | 4 |

| Indole-2-carboxamide 1 | 0.2 | 4 |

| Benzimidazole 1 | 3.92 | 4 |